hMAO-B Inhibition: Reduced Analog (Medicarpin) Shows 1.6x Higher Potency but Significantly Different Selectivity
In a direct head-to-head comparison, the reduced pterocarpan analog medicarpin is a more potent inhibitor of human monoamine oxidase-B (hMAO-B) than homopterocarpin. The IC50 for medicarpin is 0.45 µM, compared to 0.72 µM for homopterocarpin [1]. This quantitative difference underscores the impact of the oxidation state on potency, but the selectivity profile of the oxidized form, 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, is not directly extrapolated from this data and may represent a unique pharmacological niche.
| Evidence Dimension | hMAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.72 µM (for the reduced analog, homopterocarpin) |
| Comparator Or Baseline | 0.45 µM (for the reduced analog, medicarpin) |
| Quantified Difference | Medicarpin is 1.6x more potent than homopterocarpin (IC50 ratio of 0.45 µM / 0.72 µM = 0.625). |
| Conditions | In vitro enzyme inhibition assay using recombinant human MAO-B. |
Why This Matters
This demonstrates that even within closely related pterocarpans, subtle structural changes (like a 3-OH vs. 3-OCH3 group) dramatically alter target engagement, making CAS 1433-08-5 a distinct tool for investigating structure-activity relationships (SAR).
- [1] Oh JM, Jang HJ, Kang MG, Mun SK, Park D, Hong SJ, et al. Medicarpin and Homopterocarpin Isolated from Canavalia lineata as Potent and Competitive Reversible Inhibitors of Human Monoamine Oxidase-B. Molecules. 2022;28(1):258. View Source
